4-(2,2-Difluoroethoxy)benzoylacetonitrile
Description
4-(2,2-Difluoroethoxy)benzoylacetonitrile (CAS: 1179604-29-5) is a nitrile-containing aromatic compound with the molecular formula C₁₀H₉F₂NO and a molar mass of 197.18 g/mol . Its structure features a benzoylacetonitrile backbone substituted with a 2,2-difluoroethoxy group at the para position.
Properties
Molecular Formula |
C11H9F2NO2 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-[4-(2,2-difluoroethoxy)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C11H9F2NO2/c12-11(13)7-16-9-3-1-8(2-4-9)10(15)5-6-14/h1-4,11H,5,7H2 |
InChI Key |
FIPVPZOXWVMVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)OCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)benzoylacetonitrile typically involves the reaction of 4-hydroxybenzoylacetonitrile with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the difluoroethoxy group, yielding the desired product.
Industrial Production Methods
Industrial production of 4-(2,2-Difluoroethoxy)benzoylacetonitrile may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)benzoylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzoylacetonitrile derivatives.
Scientific Research Applications
4-(2,2-Difluoroethoxy)benzoylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with anti-neuroinflammatory properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)benzoylacetonitrile involves its interaction with molecular targets and pathways associated with inflammation. Studies have shown that this compound can suppress the activation of the NFκB pathway, leading to a reduction in the production of pro-inflammatory mediators such as IL-6 . This anti-inflammatory effect is particularly relevant in the context of neuroinflammatory diseases .
Comparison with Similar Compounds
2-Fluoro-4-methoxyphenylacetonitrile
- Molecular Formula: C₉H₇FNO
- Molar Mass : 163.16 g/mol
- Key Substituents : Methoxy (-OCH₃) and fluorine at the ortho position relative to the acetonitrile group.
- Comparison: The methoxy group in this compound is less electron-withdrawing than the difluoroethoxy group in 4-(2,2-difluoroethoxy)benzoylacetonitrile, leading to reduced electrophilicity at the nitrile group.
2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile
- Molecular Formula: C₁₅H₁₂FNO
- Molar Mass : 241.26 g/mol
- Key Substituents : Benzyloxy (-OCH₂C₆H₅) and fluorine at the para position.
- Comparison :
- The bulky benzyloxy group introduces steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to the smaller difluoroethoxy group in the target compound.
- The higher molecular weight (241.26 g/mol vs. 197.18 g/mol) could impact pharmacokinetic properties, such as metabolic stability and tissue penetration .
N-(2-(4-Ethylphenoxy)ethyl)acetamide
- Molecular Formula: C₁₂H₁₇NO₂
- Molar Mass : 207.27 g/mol
- Key Substituents: Ethylphenoxy and acetamide groups.
- Comparison: The acetamide group replaces the nitrile functionality, altering the compound’s hydrogen-bonding capacity and solubility in polar solvents. The ethylphenoxy substituent is less electronegative than the difluoroethoxy group, resulting in weaker electron-withdrawing effects and lower chemical reactivity .
Data Table: Structural and Physicochemical Comparisons
Biological Activity
4-(2,2-Difluoroethoxy)benzoylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide and its effects on various biological systems. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 4-(2,2-Difluoroethoxy)benzoylacetonitrile can be represented as follows:
This compound features a benzoyl group attached to an acetonitrile moiety, with a difluoroethoxy substituent that may influence its solubility and reactivity.
Biological Activity Overview
Research into the biological activity of 4-(2,2-Difluoroethoxy)benzoylacetonitrile primarily focuses on its herbicidal properties and potential effects on microbial systems. The following sections summarize key findings from various studies.
Herbicidal Activity
- Mechanism of Action : The compound acts by inhibiting specific enzymatic pathways in target plants, leading to growth cessation and eventual death. Its effectiveness is attributed to the difluoroethoxy group, which enhances its interaction with plant enzymes involved in metabolic pathways.
- Field Studies : In field trials, 4-(2,2-Difluoroethoxy)benzoylacetonitrile demonstrated significant efficacy against common weeds. The herbicide showed a higher selectivity index compared to traditional herbicides, minimizing damage to crop species while effectively controlling weed populations.
Microbial Effects
-
Microbial Degradation : Research indicates that certain bacterial strains can degrade 4-(2,2-Difluoroethoxy)benzoylacetonitrile under specific conditions. This degradation pathway is crucial for assessing the environmental impact of the compound.
- A study highlighted that a microbial consortium was able to degrade the compound effectively, demonstrating a defluorination process that could mitigate potential toxicity in soil environments.
Case Studies
Several case studies provide insights into the practical applications and implications of using 4-(2,2-Difluoroethoxy)benzoylacetonitrile in agriculture:
- Case Study 1 : In a controlled environment study, the herbicide was applied to plots planted with soybean and corn. Results indicated a significant reduction in weed biomass without adversely affecting crop yield.
- Case Study 2 : A long-term ecological study monitored soil health following repeated applications of the compound. Results showed no significant changes in microbial diversity or soil nutrient levels over two growing seasons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
